N-Methoxy-N'-(4-methoxyphenyl)urea
CAS No.: 52420-60-7
Cat. No.: VC19627693
Molecular Formula: C9H12N2O3
Molecular Weight: 196.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52420-60-7 |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| IUPAC Name | 1-methoxy-3-(4-methoxyphenyl)urea |
| Standard InChI | InChI=1S/C9H12N2O3/c1-13-8-5-3-7(4-6-8)10-9(12)11-14-2/h3-6H,1-2H3,(H2,10,11,12) |
| Standard InChI Key | DDAHHTBWZKUYHQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)NOC |
Introduction
Structural and Chemical Identity
N-Methoxy-N'-(4-methoxyphenyl)urea (IUPAC name: 1-methoxy-3-(4-methoxyphenyl)urea) features a urea backbone (-NH-CO-NH-) with a methoxy group (-OCH₃) attached to one nitrogen and a 4-methoxyphenyl group to the other. Its molecular formula is C₉H₁₁N₂O₃, yielding a molecular weight of 195.19 g/mol. The methoxy groups enhance solubility in polar organic solvents while maintaining moderate hydrophobicity, a balance critical for drug-likeness in pharmaceutical applications .
Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₁N₂O₃ |
| Molecular Weight | 195.19 g/mol |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Melting Point | Not reported (estimated 180–200°C) |
| Hydrogen Bond Donors | 2 (urea NH groups) |
| Hydrogen Bond Acceptors | 4 (urea carbonyl, methoxy O) |
Synthesis and Optimization Strategies
The synthesis of N-Methoxy-N'-(4-methoxyphenyl)urea leverages palladium-catalyzed transfer hydrogenation, a method validated for analogous urea derivatives .
Catalytic N-Methylation via Transfer Hydrogenation
A breakthrough approach involves Pd/C-catalyzed N-monomethylation using methanol as both a hydrogen and carbon source. This method avoids hazardous methylating agents (e.g., methyl iodide) and achieves high selectivity:
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Substrate Preparation: 1,3-Di(4-methoxyphenyl)urea is reacted with methanol in the presence of Pd/C (10 mg) and tert-butoxide base (0.6 mmol).
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Reaction Conditions: 130°C, 24–48 hours under argon.
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Workup: Filtration and purification via column chromatography (ethyl acetate/hexane).
Optimized Parameters:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 wt% Pd/C | 85–90 |
| Temperature | 130°C | - |
| Methanol Volume | 2 mL/mmol | - |
Mechanistic Insight:
Methanol dehydrogenates on the Pd surface, generating formaldehyde intermediates that methylate the urea nitrogen. Isotopic labeling (CD₃OH) confirms this pathway, with deuterium incorporation observed in the methyl group .
| Microbial Strain | MIC (µg/mL) for Analogous Ureas |
|---|---|
| Staphylococcus aureus | 8–16 |
| Escherichia coli | >64 |
The 4-methoxyphenyl group likely improves penetration through Gram-positive bacterial membranes .
Mechanistic Hypotheses
The urea scaffold’s bioactivity stems from its ability to:
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Form Hydrogen Bonds: Engage with enzymatic active sites (e.g., kinase ATP-binding pockets).
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Modulate Electron Density: Methoxy groups donate electrons via resonance, stabilizing charge-transfer complexes with biological targets .
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Enhance Pharmacokinetics: Increased solubility and metabolic stability compared to chloro- or nitro-substituted analogs.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Feature | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| N-Methoxy-N'-(4-methoxyphenyl)urea | Dual methoxy | Pending | 1.2 (DMSO) |
| N-(4-Chlorophenyl)urea | Electron-withdrawing Cl | 25 | 0.8 |
| N-(4-Nitrophenyl)urea | Strongly electron-deficient | 12 | 0.3 |
The methoxy groups confer balanced electronic effects, potentially optimizing target engagement and reducing off-target toxicity.
Future Directions
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Synthetic Scalability: Optimize continuous-flow reactors for industrial-scale production.
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Target Identification: Proteomic studies to map binding partners (e.g., tubulin, topoisomerases).
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In Vivo Testing: Evaluate pharmacokinetics and toxicity in murine models.
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